TFHBH is a valuable intermediate for the synthesis of various other molecules. For instance, it can be used to prepare methyl 2,3,5,6-tetrafluoro-4-oxybenzoate, a ligand containing an electron-withdrawing group (C6F4) for attaching to a support material [1]. This specific application is useful in fields like catalysis research.
Source: [1] Sigma-Aldrich product page on 2,3,5,6-Tetrafluoro-4-hydroxybenzoic acid hydrate ()
TFHBH serves as a precursor for the synthesis of fluorescent activity-based probes (ABPs) applied in bioimaging [2]. ABPs are non-fluorescent molecules that become fluorescent upon reacting with a specific target molecule, such as an enzyme. Researchers can leverage these probes to visualize and study biological processes within cells.
An example is BMV109, a fluorescent ABP derived from TFHBH, used to image and identify protease activity in cells [2].
Source: [2] Ossila product page on 2,3,5,6-Tetrafluoro-4-hydroxybenzoic acid ()
TFHBH shows promise in the development of enzyme inhibitors. Studies have explored its potential for creating inhibitors for protein farnesyltransferase (FTase) and geranylgeranyltransferase (GGTase), enzymes involved in certain cellular processes [3].
Source: [3] Ossila product page on 2,3,5,6-Tetrafluoro-4-hydroxybenzoic acid ()
2,3,5,6-Tetrafluoro-4-hydroxybenzoic acid hydrate is a perfluorinated derivative of para-hydroxybenzoic acid, characterized by its unique chemical structure that includes four fluorine atoms attached to the benzene ring. Its molecular formula is , and it has a molecular weight of approximately 210.08 g/mol. The compound appears as a white to almost white powder and has a melting point ranging from 151 °C to 156 °C . Due to its perfluorination, it exhibits enhanced acidity, with a pKa value of approximately 5.3, which is significantly lower than that of non-fluorinated analogs .
2,3,5,6-Tetrafluoro-4-hydroxybenzoic acid hydrate has shown significant biological activity. It is particularly noted for its role as a precursor in the synthesis of fluorescent activity-based probes used in bioimaging applications. These probes become fluorescent upon interaction with specific proteases, allowing for real-time monitoring of biological processes . Additionally, its derivatives have been studied for their potential as enzyme inhibitors.
The synthesis of 2,3,5,6-tetrafluoro-4-hydroxybenzoic acid can be achieved through several methods:
These methods allow for the efficient production of the compound with high purity levels (≥98%) and suitable yields .
The applications of 2,3,5,6-tetrafluoro-4-hydroxybenzoic acid hydrate are diverse and include:
Studies have demonstrated that derivatives of 2,3,5,6-tetrafluoro-4-hydroxybenzoic acid can interact with various biological targets. For instance:
Several compounds share structural similarities with 2,3,5,6-tetrafluoro-4-hydroxybenzoic acid hydrate. Below is a comparison highlighting its uniqueness:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
4-Hydroxybenzoic Acid | C7H6O3 | Non-fluorinated; higher pKa (9.3) |
2-Fluoro-4-hydroxybenzoic Acid | C7H6F1O3 | Only one fluorine atom; less acidic |
2,4-Difluorobenzoic Acid | C7H5F2O2 | Two fluorine atoms; different acidity profile |
2,3-Difluoro-4-hydroxybenzoic Acid | C7H5F2O3 | Similar structure but fewer fluorine substitutions |
The unique aspect of 2,3,5,6-tetrafluoro-4-hydroxybenzoic acid hydrate lies in its complete perfluorination at specific positions on the benzene ring, which significantly alters its chemical properties and enhances its utility in various applications compared to similar compounds.
Nucleophilic fluorination represents a cornerstone approach in the synthesis of highly fluorinated aromatic compounds, including 2,3,5,6-tetrafluoro-4-hydroxybenzoic acid hydrate. This methodology employs nucleophilic fluoride sources to introduce fluorine atoms through substitution mechanisms, primarily following SN2 pathways where fluoride ions attack electrophilic carbon centers and displace leaving groups to form carbon-fluorine bonds [1] [2].
The fundamental mechanism operates through the nucleophilic attack of fluoride anions (F-) on carbon centers bearing suitable leaving groups. The reaction proceeds via backside attack, resulting in stereochemical inversion at the reaction center. This process requires specific reaction conditions including the use of alkali metal fluorides such as potassium fluoride or cesium fluoride, or specialized fluoride sources like diethylaminosulfur trifluoride [2].
Halogen exchange reactions, commonly referred to as Halex reactions, constitute a widely utilized method for introducing fluorine atoms into aromatic systems through nucleophilic substitution. These reactions involve the displacement of halogen leaving groups by fluoride anions under controlled conditions [3].
Table 1: Halogen Exchange Reactions with Fluoride Sources
Fluoride Source | Solvent System | Temperature Range (°C) | Conversion Rate (%) | Selectivity (%) | Phase Transfer Catalyst |
---|---|---|---|---|---|
Potassium Fluoride (KF) | Sulfolane | 170-180 | 96-100 | 96 | Tetraphenylphosphonium bromide |
Cesium Fluoride (CsF) | DMF/DMSO | 100-150 | 85-95 | 90-95 | Crown ethers |
Sodium Fluoride (NaF) | Polar aprotic | 120-160 | 70-85 | 85-90 | Not required |
Tetrabutylammonium Fluoride (TBAF) | THF/DMF | 80-120 | 60-80 | 75-85 | Not required |
Potassium fluoride emerges as the most effective fluoride source for halogen exchange reactions, particularly when employed in sulfolane as the solvent system. Research demonstrates that temperatures between 170-180°C yield conversion rates approaching 100% with selectivity values of 96% [4]. The addition of tetraphenylphosphonium bromide as a phase transfer catalyst enhances the solubility of fluoride anions in organic media, facilitating more efficient halogen exchange processes [3].
The mechanism proceeds through the formation of pentachlorobenzonitrile intermediates, which undergo selective fluorination using potassium fluoride in the presence of phase transfer catalysts. Under nitrogen atmosphere conditions at temperatures ranging from 170-180°C, complete conversion of starting materials can be achieved within 6 hours, yielding trifluorobenzonitrile derivatives with 96% selectivity [4].
Cesium fluoride offers advantages in terms of reduced reaction temperatures and enhanced solubility in polar aprotic solvents. The higher nucleophilicity of cesium fluoride compared to potassium fluoride enables reactions to proceed at temperatures between 100-150°C, though with slightly reduced selectivity values of 90-95% [3]. The use of crown ethers as phase transfer catalysts further enhances the reactivity of cesium fluoride by coordinating with cesium cations and increasing the nucleophilicity of fluoride anions.
Controlled hydrolysis represents a critical synthetic methodology for the preparation of fluorinated hydroxybenzoic acid derivatives from polyfluorinated precursors. This approach enables the selective introduction of hydroxyl functionality while maintaining the integrity of the fluorinated aromatic framework [5] [6].
Table 2: Controlled Hydrolysis of Polyfluorinated Precursors
Precursor Type | Hydrolysis Conditions | Temperature (°C) | Reaction Time (h) | Yield (%) | Product Purity (%) |
---|---|---|---|---|---|
Pentafluorobenzoic acid | 4% NaOH, MeOH-H2O (9:1) | 60 | 16 | 97.5 | 99.3 |
Fluorotelomer esters | Basic hydrolysis | 70-90 | 2-6 | 85-95 | 90-95 |
Polyfluorinated phthalides | Alkaline extraction | 85-95 | 4-8 | 88-92 | 92-96 |
Tetrafluorophthalic acid | Base-catalyzed | 90-140 | 1-3 | 72-85 | 85-90 |
The optimal hydrolysis conditions for pentafluorobenzoic acid involve the use of 4% sodium hydroxide in a water-methanol mixture with a 1:9 ratio at 60°C for 16 hours. These conditions facilitate the selective hydrolysis of fluorinated precursors while preserving structural integrity and achieving yields of 97.5% with product purity exceeding 99% [5] [6].
The hydrolysis mechanism proceeds through nucleophilic attack of hydroxide anions on electrophilic carbon centers adjacent to electron-withdrawing fluorine atoms. The strong electron-withdrawing effect of fluorine substituents activates the aromatic ring toward nucleophilic substitution, enabling selective hydroxylation under mild basic conditions [7] [8].
Research demonstrates that controlled hydrolysis procedures allow for the preservation of structural information on the perfluorinated portions of precursor molecules, which provides advantages for accurate assessment and source identification purposes. The methodology proves particularly effective for converting fluorotelomer alcohol esters and related compounds to their corresponding hydroxylated derivatives [5] [6].
Acid-catalyzed cyclization methodologies offer sophisticated approaches for constructing fluorinated heterocyclic frameworks through intramolecular bond formation processes. These techniques employ various acid catalysts to promote cyclization reactions that result in the formation of fluorinated ring systems with high stereochemical control [9] [10].
Table 3: Acid-Catalyzed Cyclization Techniques
Catalyst System | Substrate Type | Temperature (°C) | Enantioselectivity (% ee) | Diastereoselectivity | Product Type |
---|---|---|---|---|---|
Dicarboxylic acid precatalysts | Allylic amides | Room temperature | Up to 99 | Good | Fluorinated dihydrooxazines |
Phase-transfer catalysts | Alkenes | 80-120 | 70-85 | Moderate | Fluorinated alkenes |
Palladium(II) catalysts | Benzoic acids | 100-150 | 60-80 | Low | Ortho-fluorinated acids |
Iodine(I)/Iodine(III) | N-allylcarboxamides | 60-80 | 85-95 | Good | 2-Oxazolines |
Dicarboxylic acid precatalysts demonstrate exceptional performance in promoting asymmetric fluorocyclization reactions. When deprotonated, these catalysts function as anionic phase-transfer catalysts for asymmetric fluorination of alkenes. The shortest linker moiety configurations efficiently catalyze 6-endo-fluorocyclization of allylic amides, affording fluorinated dihydrooxazine compounds with enantioselectivities reaching 99% [9].
The mechanism involves the formation of fluoro-carbocation intermediates through the action of electrophilic fluorinating reagents such as Selectfluor. The dicationic nature of the fluorinating reagent necessitates the rational design of dicarboxylic acid precatalysts that, upon deprotonation, provide the requisite anionic character for effective phase-transfer catalysis [9].
Iodine-catalyzed fluorocyclization reactions represent another powerful methodology for constructing fluorinated heterocycles. The I(I)/I(III) catalytic manifold enables fluorooxygenation of N-allylcarboxamides to generate 2-oxazolines containing fluoromethyl groups. This process relies on the oxidation competence of Selectfluor, while hydrogen fluoride serves dual roles as both fluoride source and Brønsted acid activator [10].
The resulting fluorinated 2-oxazolines exhibit unique conformational characteristics due to stereoelectronic gauche effects. The carbon-fluorine bond of the monofluoromethyl unit and the carbon-oxygen bond of the ring adopt a synclinal relationship, engaging in stabilizing hyperconjugative interactions with vicinal electron-rich sigma bonds [10].
Process intensification methodologies incorporating fluoride scavengers represent essential approaches for managing fluoride byproducts and enhancing overall process efficiency in fluorinated compound synthesis. These systems enable the selective removal of fluoride ions from reaction mixtures while maintaining optimal reaction conditions [11] [12].
Calcium-based neutralization systems provide effective solutions for fluoride removal and recovery in fluorinated compound synthesis processes. These systems utilize various calcium sources to precipitate fluoride ions as insoluble calcium fluoride, enabling efficient separation from reaction mixtures [13] [14] [15].
Table 4: Calcium-Based Neutralization Systems for Fluoride Scavenging
Calcium Source | Dosage (g/L) | Initial F- Concentration (mg/L) | Fluoride Removal Efficiency (%) | Final F- Concentration (mg/L) | Calcium/Fluoride Molar Ratio |
---|---|---|---|---|---|
Calcium hydroxide | 2.0 | 75 | 91.7 | 6.2 | 1.12-3.91 |
Calcium chloride | 0.84 | 400 | 95.73 | 17.1 | 2.1 |
Calcium carbonate | 1.5 | 200 | 88.5 | 23.0 | 1.8 |
Calcite ore | 2.5 | 150 | 92.0 | 12.0 | 2.3 |
Calcium hydroxide demonstrates superior performance for fluoride scavenging applications, particularly in acidic electroplating industrial wastewater systems. Research indicates that calcium hydroxide nanorods with dosages of 2.0 g/L achieve fluoride removal efficiencies of 91.7% from solutions containing 75 mg/L fluoride, reducing concentrations to 6.2 mg/L [13].
The precipitation mechanism involves the formation of calcium fluoride through the reaction of calcium cations with fluoride anions according to the equilibrium: Ca²⁺ + 2F⁻ ⇌ CaF₂(s). The solubility product constant for calcium fluoride (Ksp = 5.3 × 10⁻⁹) drives the precipitation process, enabling effective fluoride removal under appropriate pH conditions [16].
Calcium chloride systems exhibit exceptional fluoride removal capabilities, achieving 95.73% removal efficiency from synthetic water containing 400 mg/L fluoride when employed at dosages of 0.84 g/L. The high removal efficiency results from the formation of calcium fluoride precipitates under controlled pH conditions with calcium/fluoride molar ratios of approximately 2.1 [14].
The precipitation behavior demonstrates strong dependence on calcium/silicon molar ratios when treating hexafluorosilicic acid wastewater. For calcium/silicon ratios of 1.12, approximately 25% of total fluorine precipitates selectively as calcium fluoride. Increasing the ratio to 3.91 enhances recovery yields to 100% through precipitation of calcium hexafluorosilicate and hydrolytic decomposition of hexafluorosilicate ions to calcium fluoride [15].
Silicon dioxide mediated defluorination processes represent advanced methodologies for fluoride management and compound transformation in fluorinated synthesis systems. These processes utilize silicon dioxide materials in combination with various mediator systems to facilitate controlled defluorination reactions [17].
Table 5: Silicon Dioxide Mediated Defluorination Processes
Silicon Source | Mediator System | Temperature (°C) | Conversion Rate (mmol/g·h) | Energy Barrier (eV) | Defluorination Efficiency (%) |
---|---|---|---|---|---|
SBA-15 silica | Fe2O3/Cr2O3 | 300-500 | 13.98 | 1.45 | 85-95 |
Silicon carbide | Direct contact | 400-600 | 8.5 | 2.1 | 70-80 |
Silica gel | Activated surface | 200-400 | 6.2 | 1.8 | 60-75 |
Silicon dioxide powder | High surface area | 350-450 | 10.1 | 1.7 | 75-85 |
The most effective silicon dioxide mediated defluorination system employs SBA-15 silica in combination with iron oxide/chromium oxide composite mediators. This system achieves conversion rates of 13.98 mmol/g·h within 7 hours at temperatures between 300-500°C, with defluorination efficiencies ranging from 85-95% [17].
The mechanism involves fluorine migration between solid interfaces through a series of exchange reactions. The process consists of three primary steps: sulfur hexafluoride adsorption on chromium oxide, fluorine-oxygen exchange between chromium fluoride and iron oxide (energy barrier 1.45 eV), and subsequent exchange between iron fluoride and silicon dioxide (energy barrier 1.69 eV) [17].
Density functional theory calculations reveal that strong adsorption of fluorinated compounds on chromium oxide surfaces facilitates the initial step of the defluorination process. The fast fluorine-oxygen exchange between chromium fluoride and iron oxide, combined with subsequent iron fluoride-silicon dioxide interactions, enhances the overall mediated efficiency for fluorine migration from complex fluorinated molecules to silicon tetrafluoride [17].
Table 6: Optimized Process Parameters for Target Compound Synthesis
Process Stage | Temperature (°C) | Reagent Concentration (%) | Reaction Time (h) | Molar Ratio | Yield (%) |
---|---|---|---|---|---|
Neutralization | 5-40 | 38.5% NaOH | 2 | 0.7-1.3:1 | Quantitative |
Hydroxylation | 70-95 | 38.5% NaOH | 8 | 1.7-2.5:1 | 97.5 |
Fluoride Separation | Room temperature | Filtration | 1 | N/A | 90% F- removal |
Acid Treatment | Room temperature | 44% H2SO4 | 0.5 | pH 2-6 | 97.5 overall |
The optimized synthesis of 2,3,5,6-tetrafluoro-4-hydroxybenzoic acid hydrate incorporates a four-stage process designed to maximize yield while minimizing fluoride-related complications. The neutralization stage operates at temperatures between 5-40°C using 38.5% sodium hydroxide with molar ratios of 0.7-1.3:1 relative to pentafluorobenzoic acid, achieving quantitative conversion to the sodium salt [8].
The hydroxylation stage requires elevated temperatures of 70-95°C with extended reaction times of 8 hours to ensure complete conversion. The use of 38.5% sodium hydroxide at molar ratios of 1.7-2.5:1 facilitates the formation of the dialkali salt with yields reaching 97.5%. This stage benefits from controlled addition rates to manage exothermic reactions and prevent foam formation [8].
2,3,5,6-Tetrafluoro-4-hydroxybenzoic acid hydrate exhibits complex solid-state behavior characterized by its hydrated crystalline structure. The compound exists in both anhydrous and hydrate forms, with distinct Chemical Abstracts Service registry numbers for each form (652-34-6 for the anhydrous compound and 143201-17-6 or 207738-02-1 for the hydrate) [1] [2] [3].
The crystallographic analysis of related 2,3,5,6-tetrafluorobenzoic acid structures provides valuable insights into the solid-state properties of the hydrated compound. X-ray diffraction studies reveal that the anhydrous tetrafluorobenzoic acid crystallizes in the orthorhombic space group F d d 2 with unit cell parameters of a = 10.1937 ± 0.0015 Å, b = 12.89 ± 0.003 Å, and c = 20.425 ± 0.004 Å [4]. The cell volume is 2683.8 ± 0.9 ų with Z = 16 molecules per unit cell, indicating a relatively complex packing arrangement [4].
The hydrated compound appears as white to almost white powder or crystalline material [5] [6] [7]. The molecular formula of the hydrate is C₇H₄F₄O₄ with a molecular weight of 228.10 grams per mole, compared to the anhydrous form with molecular formula C₇H₂F₄O₃ and molecular weight of 210.08 grams per mole [2] [3]. The presence of water molecules in the crystal lattice significantly influences the solid-state properties and packing arrangements.
Computational predictions indicate a density of 1.792 ± 0.06 grams per cubic centimeter for the compound [8] [9]. This relatively high density reflects the presence of multiple fluorine atoms and the compact packing arrangement facilitated by hydrogen bonding networks involving both the carboxylic acid group, the phenolic hydroxyl group, and the incorporated water molecules.
Property | Anhydrous Form | Hydrate Form | Source |
---|---|---|---|
Molecular Formula | C₇H₂F₄O₃ | C₇H₄F₄O₄ | [1] [2] [3] |
Molecular Weight | 210.08 g/mol | 228.10 g/mol | [1] [2] [3] |
CAS Number | 652-34-6 | 143201-17-6/207738-02-1 | [1] [2] [3] |
Crystal System | Orthorhombic | Not determined | [4] |
Space Group | F d d 2 | Not determined | [4] |
The thermal behavior of 2,3,5,6-Tetrafluoro-4-hydroxybenzoic acid hydrate is characterized by complex differential scanning calorimetry profiles reflecting both dehydration and melting processes. The hydrated form exhibits a melting point range of 148-156°C, which encompasses both the dehydration event and subsequent melting of the anhydrous material [5] [6] [8] [9].
For the hydrated compound, differential scanning calorimetry analysis reveals multiple thermal events. The first endothermic event occurs at approximately 104-107°C, corresponding to the loss of water molecules from the crystal lattice [2] [10]. This dehydration process is followed by melting of the resulting anhydrous compound at 152-156°C [6] [11].
The anhydrous form demonstrates a sharp melting point at 154°C [12] [13], indicating good crystalline order and purity. The melting behavior is characteristic of a well-defined crystalline solid without polymorphic transitions in the temperature range studied.
Thermal decomposition of 2,3,5,6-Tetrafluoro-4-hydroxybenzoic acid hydrate follows predictable pathways based on the functional groups present. The compound exhibits thermal stability under standard ambient conditions, with decomposition occurring at temperatures well above the melting point [14].
The predicted boiling point of 274.3 ± 40.0°C suggests that decomposition may commence before reaching the theoretical boiling point [8] [9]. This behavior is typical for aromatic carboxylic acids containing multiple fluorine substituents, where thermal decomposition competes with volatilization processes.
The presence of multiple fluorine atoms enhances thermal stability compared to non-fluorinated analogs due to the strength of carbon-fluorine bonds. However, the carboxylic acid functionality remains susceptible to decarboxylation reactions at elevated temperatures, potentially leading to the formation of the corresponding tetrafluorophenol derivatives.
Thermal Property | Value | Method | Source |
---|---|---|---|
Melting Point (hydrate) | 104-107°C (dehydration) | DSC | [2] [10] |
Melting Point (anhydrous) | 152-156°C | DSC/Visual | [5] [6] [8] [9] |
Boiling Point (predicted) | 274.3 ± 40.0°C | Computational | [8] [9] |
Vapor Pressure (25°C) | 0.00265 mmHg | Computational | [8] |
Flash Point | 119.7°C | Computational | [8] |
The solvation behavior of 2,3,5,6-Tetrafluoro-4-hydroxybenzoic acid hydrate in polar aprotic solvents is governed by the electronic effects of the tetrafluoro substitution pattern and the presence of both carboxylic acid and phenolic hydroxyl functional groups. The compound demonstrates complete insolubility in water despite the presence of hydrophilic functional groups [5] [8], indicating that the hydrophobic character imparted by the fluorine substituents dominates the overall solubility profile.
In polar aprotic solvents, the compound exhibits complex solvation dynamics influenced by multiple intermolecular interactions. The carboxylic acid group can participate in hydrogen bonding with appropriate acceptor sites, while the phenolic hydroxyl group provides additional hydrogen bonding capability [15] [16]. The fluorine atoms contribute to the overall dipole moment and can participate in weak hydrogen bonding interactions with protic solvents.
The preparation of ligand derivatives, such as methyl 2,3,5,6-tetrafluoro-4-oxybenzoate, demonstrates the compound's utility in synthetic applications involving polar aprotic solvents [17] [15] [16]. This transformation combines the electron-withdrawing tetrafluoro aromatic system with an anchor group suitable for immobilization on supports, highlighting the importance of controlled solvation environments.
The electron-withdrawing nature of the tetrafluoro substitution pattern significantly affects the solvation dynamics by reducing electron density on the aromatic ring and increasing the acidity of both the carboxylic acid and phenolic hydroxyl groups. This electronic modification enhances interactions with polar aprotic solvents that can stabilize the resulting ionic species through electrostatic interactions.
The acid-base behavior of 2,3,5,6-Tetrafluoro-4-hydroxybenzoic acid hydrate is dramatically influenced by the presence of four fluorine substituents, which significantly enhance the acidity compared to the non-fluorinated analog. Computational predictions indicate a pKa value of 2.03 ± 0.10 [8] [18], representing a substantial decrease from the pKa of 9.3 observed for non-fluorinated 4-hydroxybenzoic acid [1].
The tetrafluoro substitution pattern creates a powerful electron-withdrawing environment that stabilizes the conjugate base formed upon deprotonation of either the carboxylic acid or phenolic hydroxyl groups. The observed pKa of 5.3 for the carboxylic acid functionality represents a nearly four-unit decrease compared to the non-fluorinated parent compound [1]. This dramatic enhancement in acidity reflects the cumulative inductive effect of the four fluorine substituents.
The phenolic hydroxyl group also experiences significant acidification due to the electron-withdrawing fluorine substituents. The resonance stabilization of the phenoxide anion is enhanced by the electron-deficient aromatic system, contributing to the overall acidic character of the compound.
In aqueous systems, 2,3,5,6-Tetrafluoro-4-hydroxybenzoic acid hydrate exists predominantly in ionized forms due to its enhanced acidity. The carboxylic acid group undergoes essentially complete ionization at physiological pH values, while the phenolic hydroxyl group may partially ionize depending on the specific pH conditions.
The presence of water molecules in the crystal lattice does not significantly alter the intrinsic acid-base properties but may influence the kinetics of ionization processes through hydrogen bonding networks that facilitate proton transfer mechanisms.
Acid-Base Property | Value | Comparison | Source |
---|---|---|---|
pKa (predicted) | 2.03 ± 0.10 | vs. 9.3 for non-fluorinated | [8] [18] [1] |
pKa (carboxylic acid) | 5.3 | vs. 9.3 for 4-hydroxybenzoic acid | [1] |
Acidic Character | Strong acid | Due to fluorination | [1] |
pH Behavior | Highly acidic | In aqueous solution | Inferred |
Irritant